TAT-DEF-Elk-1
Description
Properties
Molecular Formula |
C155H259N57O40 |
|---|---|
Molecular Weight |
3561.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C155H259N57O40/c1-9-83(6)120(149(251)252)208-137(239)103(71-88-73-175-80-183-88)201-144(246)119(82(4)5)207-134(236)99(51-54-116(162)220)189-121(223)84(7)184-138(240)106(76-214)187-118(222)74-182-123(225)105(75-213)203-140(242)108(78-216)205-142(244)111-46-29-64-209(111)146(248)104(70-87-34-14-11-15-35-87)202-133(235)98(50-53-115(161)219)197-136(238)102(69-86-32-12-10-13-33-86)200-139(241)107(77-215)204-135(237)101(68-81(2)3)199-131(233)90(36-16-19-55-156)188-122(224)85(8)185-141(243)110-45-28-65-210(110)147(249)109(79-217)206-143(245)112-47-30-66-211(112)148(250)113-48-31-67-212(113)145(247)100(44-27-63-181-155(173)174)198-130(232)96(43-26-62-180-154(171)172)194-128(230)94(41-24-60-178-152(167)168)195-132(234)97(49-52-114(160)218)196-129(231)95(42-25-61-179-153(169)170)193-127(229)93(40-23-59-177-151(165)166)192-126(228)92(38-18-21-57-158)191-125(227)91(37-17-20-56-157)190-124(226)89(186-117(221)72-159)39-22-58-176-150(163)164/h10-15,32-35,73,80-85,89-113,119-120,213-217H,9,16-31,36-72,74-79,156-159H2,1-8H3,(H2,160,218)(H2,161,219)(H2,162,220)(H,175,183)(H,182,225)(H,184,240)(H,185,243)(H,186,221)(H,187,222)(H,188,224)(H,189,223)(H,190,226)(H,191,227)(H,192,228)(H,193,229)(H,194,230)(H,195,234)(H,196,231)(H,197,238)(H,198,232)(H,199,233)(H,200,241)(H,201,246)(H,202,235)(H,203,242)(H,204,237)(H,205,244)(H,206,245)(H,207,236)(H,208,239)(H,251,252)(H4,163,164,176)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)/t83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-/m0/s1 |
InChI Key |
NXUDNUMTWDPXTO-CNIZJYQSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN |
Origin of Product |
United States |
Molecular and Subcellular Mechanisms of Tat Def Elk 1 Action
Interference with the Extracellular Signal-Regulated Kinase (ERK) Signaling Cascade
TAT-DEF-Elk-1 exerts its effects by directly intervening in the ERK signaling pathway at the level of Elk-1. This targeted interference allows for the specific modulation of Elk-1 activity without globally disrupting the entire ERK cascade.
Specific Interaction with the DEF Docking Domain of Elk-1
The specificity of this compound lies in its design, which mimics the DEF (Docking site for ERK, FxFP) domain of Elk-1. nih.govnovoprolabs.com This domain is essential for the binding of activated ERK to Elk-1. nih.gov The this compound peptide is a cell-penetrating construct, featuring a fragment of the HIV-TAT protein linked to the Elk-1 DEF docking site. researchgate.net This structure allows the peptide to traverse the cell membrane and competitively inhibit the interaction between endogenous Elk-1 and activated ERK1/2. researchgate.net
Inhibition of Elk-1 Phosphorylation at Serine 383 and Serine 389 Residues
A critical step in the activation of Elk-1 is its phosphorylation by ERK at specific serine residues, namely Serine 383 (S383) and Serine 389 (S389). frontiersin.orgnih.gov This phosphorylation event is a prerequisite for Elk-1's transcriptional activity. nih.gov By blocking the binding of ERK to the DEF domain, this compound effectively prevents the phosphorylation of Elk-1 at these key residues. nih.govnovoprolabs.comfrontiersin.org Studies have demonstrated that treatment with this compound inhibits glutamate-induced phosphorylation of Elk-1. nih.gov
Specificity of Inhibition: Non-Interference with ERK Activity toward Other Substrates
A key advantage of this compound is its high degree of specificity. Unlike general MEK inhibitors (such as U0126) which broadly suppress ERK activity, this compound does not interfere with the ability of activated ERK to phosphorylate its other substrates. nih.govresearchgate.net Research has shown that while this compound effectively blocks Elk-1 activation, it does not affect the phosphorylation of other ERK targets like Mitogen- and Stress-Activated Protein Kinase 1 (MSK-1) or the transcription factor CREB (cAMP response element-binding protein). nih.govresearchgate.nettargetmol.com This specificity makes this compound an invaluable tool for isolating the specific downstream effects of Elk-1 activation from the broader consequences of ERK signaling.
| Target | Effect of this compound | Research Findings |
| Elk-1 Phosphorylation | Inhibited | Prevents phosphorylation at Ser383/389 by blocking ERK binding. nih.govnovoprolabs.comfrontiersin.org |
| ERK Activation | No effect | Does not interfere with the activation of ERK itself. nih.gov |
| MSK-1 Activation | No effect | Preserves ERK's ability to phosphorylate MSK-1. nih.govresearchgate.netfrontiersin.org |
| CREB Phosphorylation | No effect | Does not affect ERK-dependent phosphorylation of CREB. nih.govresearchgate.nettargetmol.com |
Regulation of Elk-1 Subcellular Localization and Trafficking
The phosphorylation state of Elk-1 is intimately linked to its location within the cell, which in turn dictates its function. frontiersin.orgnih.gov this compound plays a crucial role in modulating this subcellular trafficking.
Prevention of ERK-Dependent Nuclear Translocation of Elk-1
In its resting state, Elk-1 can be found in the cytoplasm. frontiersin.org Upon stimulation, such as with glutamate (B1630785), ERK-dependent phosphorylation of Elk-1 at serines 383 and 389 serves as a trigger for its translocation into the nucleus. nih.govresearchgate.netnih.gov Once in the nucleus, Elk-1 can act as a transcription factor to regulate the expression of immediate early genes. nih.govnih.gov By inhibiting this critical phosphorylation step, this compound effectively prevents the nuclear translocation of Elk-1. nih.govnovoprolabs.comresearchgate.net Studies using confocal microscopy and cellular fractionation have confirmed that in the presence of this compound, Elk-1 fails to move into the nucleus following glutamate stimulation. nih.gov
Promotion of Elk-1 Retention within the Cytoplasmic Compartment
As a direct consequence of blocking its nuclear import, this compound promotes the retention of Elk-1 within the cytoplasm. frontiersin.orgnih.gov This sequestration in the cytoplasm effectively limits the transcriptional activities of Elk-1 that are dependent on its nuclear localization. plos.org This specific action allows researchers to investigate the cytoplasmic functions of Elk-1, which are distinct from its role as a nuclear transcription factor. frontiersin.orgnih.gov
| Cellular Compartment | Elk-1 Localization (Control, Stimulated) | Elk-1 Localization (With this compound, Stimulated) |
| Cytoplasm | Present in resting state, decreases upon stimulation. | Retained in the cytoplasm even after stimulation. frontiersin.orgnih.gov |
| Nucleus | Translocates to the nucleus upon stimulation. | Nuclear translocation is prevented. nih.govnovoprolabs.comresearchgate.net |
Consequences for Transcription Factor Activity and Downstream Gene Expression
The synthetic, cell-penetrating peptide this compound is engineered to specifically disrupt the interaction between the transcription factor Elk-1 (Ets-like transcription factor 1) and extracellular signal-regulated kinases (ERKs). nih.govnovoprolabs.com This targeted interference has significant consequences for transcription factor activity and the subsequent expression of downstream genes by preventing the phosphorylation of Elk-1, a critical step in its activation pathway. nih.govfrontiersin.org
This compound fundamentally modulates gene expression controlled by the Serum Response Element (SRE). The SRE is a DNA regulatory site that binds a ternary complex composed of the Serum Response Factor (SRF) dimer and an Elk-1 protein. researchgate.netnih.gov The transcriptional activity of this complex is critically dependent on the phosphorylation of Elk-1 by activated ERKs. nih.govresearchgate.net Specifically, the phosphorylation of Elk-1 on serine residues 383 and 389 is a dual trigger, initiating both its translocation into the nucleus and the activation of SRE-driven gene transcription. nih.govfrontiersin.orgtargetmol.com
The this compound peptide mimics the DEF (Docking site for ERK, FxFP) domain of Elk-1, which is the specific binding site for activated ERKs. nih.govresearchgate.net By competitively binding to ERK, the peptide prevents the phosphorylation of endogenous Elk-1. nih.govnovoprolabs.com This blockade of phosphorylation inhibits the nuclear translocation of Elk-1 and, consequently, prevents the activation of genes regulated by the SRE. nih.govnovoprolabs.comresearchgate.netjneurosci.org
A primary function of the Elk-1 signaling pathway is the rapid transcription of Immediate Early Genes (IEGs), many of which contain SRE sites in their promoters. frontiersin.orgnih.gov The application of this compound results in a distinct pattern of IEG regulation. Research has shown that in response to stimuli like glutamate, this compound significantly, though partially, inhibits the induction of the IEGs c-fos, junB, and zif268. nih.govresearchgate.nettargetmol.com
Notably, the expression of another IEG, c-jun, is not affected by this compound. nih.govtargetmol.com This differential regulation highlights the specificity of the peptide in targeting Elk-1-dependent pathways, as c-jun induction can be controlled by other mechanisms, such as those involving the phosphorylation of histone H3. nih.gov This selective impact underscores the specific role of Elk-1 phosphorylation in controlling a subset of activity-regulated genes. frontiersin.orgnih.gov
| Immediate Early Gene | Promoter Element | Effect of this compound Treatment | Reference |
|---|---|---|---|
| c-fos | SRE | Partial Inhibition | nih.govtargetmol.com |
| junB | SRE | Partial Inhibition | nih.govtargetmol.com |
| zif268 (Egr-1) | SRE | Partial Inhibition | nih.govtargetmol.com |
| c-jun | AP-1/CRE | No Effect | nih.govtargetmol.com |
The influence of this compound extends to the expression and function of its key partner, the Serum Response Factor (SRF). The gene that codes for SRF is itself a target of Elk-1. frontiersin.org Consequently, the chronic inhibition of Elk-1 phosphorylation and activity by this compound leads to a decrease in the expression levels of the SRF protein in neurons. frontiersin.orgnih.govjneurosci.orgtheses.fr
Furthermore, the phosphorylation of Elk-1 induces a conformational change that enhances its binding affinity for SRF, thereby strengthening the entire ternary complex's binding to the SRE on the DNA. frontiersin.orgnih.gov By preventing this phosphorylation, this compound indirectly compromises the stability and DNA-binding capacity of the Elk-1/SRF/SRE complex, further contributing to the suppression of SRE-mediated transcription. nih.govmdpi.com
Differential Effects Compared to Broad-Spectrum ERK Pathway Inhibitors
A key advantage of this compound as a research tool is its high specificity compared to broad-spectrum inhibitors of the ERK pathway, such as U0126, which targets the upstream kinase MEK. nih.gov While both this compound and U0126 inhibit SRE-dependent gene expression, their mechanisms and range of effects differ significantly.
This compound acts downstream, specifically blocking the interaction between ERK and one of its many substrates, Elk-1. nih.govnovoprolabs.com Crucially, it does not inhibit the activation of ERK itself, nor does it affect ERK's ability to phosphorylate its other targets, such as the Mitogen- and Stress-activated protein Kinase 1 (MSK1) or the CREB transcription factor. nih.govfrontiersin.orgresearchgate.net
In contrast, broad-spectrum inhibitors like U0126 block the entire ERK pathway, affecting all downstream targets. This leads to a more widespread and less specific inhibition of cellular processes. For instance, while both inhibitors reduce the expression of c-Fos, Zif268, and JunB, U0126 also significantly inhibits c-Jun expression, a gene unaffected by the this compound peptide. nih.gov This differential regulation demonstrates that this compound allows for the precise dissection of Elk-1-specific functions from the broader roles of the ERK signaling cascade. nih.govjneurosci.orgnih.gov
| Feature | This compound | Broad-Spectrum ERK Inhibitors (e.g., U0126) | Reference |
|---|---|---|---|
| Target | ERK/Elk-1 Interaction (DEF domain) | Upstream Kinase (e.g., MEK) | nih.govnovoprolabs.com |
| Effect on ERK Activation | None | Inhibition | nih.govresearchgate.net |
| Effect on Elk-1 Phosphorylation | Inhibition | Inhibition | nih.gov |
| Effect on MSK1/CREB Phosphorylation | None | Inhibition | nih.govnovoprolabs.comfrontiersin.org |
| Effect on c-jun Induction | None | Inhibition | nih.gov |
| Specificity | High (Elk-1 dependent pathways) | Low (All ERK-dependent pathways) | nih.govnovoprolabs.com |
Cellular and Physiological Roles Elucidated by Tat Def Elk 1 Application
Contributions to Neuronal Plasticity and Morphogenesis
The phosphorylation of Elk-1 is a key event in translating extracellular signals into the long-term cellular changes that underlie neuronal plasticity and the development of neuronal architecture. The use of TAT-DEF-Elk-1 has provided direct evidence for the role of Elk-1 activation in these processes.
Regulation of Dendritic Elongation
Studies utilizing this compound have demonstrated that the ERK-dependent phosphorylation of Elk-1 is a crucial regulator of dendritic growth. researchgate.netnih.gov In cultured striatal neurons, the inhibition of Elk-1 phosphorylation through the application of this compound leads to a significant reduction in dendritic elongation. nih.gov This effect is also observed when a dominant-negative version of Elk-1 (DN-Elk-1), which cannot be phosphorylated, is overexpressed. Conversely, the expression of a constitutively active form of Elk-1 (CA-Elk-1) promotes an increase in dendritic length. nih.gov These findings highlight that the activation of the ERK/Elk-1 signaling cascade is a positive regulator of the morphological development of dendrites. The inhibition of this pathway by this compound effectively impairs the normal process of dendritic arborization. nih.govnih.gov
Table 1: Impact of Elk-1 Activity Modulation on Dendritic Length in Striatal Neurons
| Experimental Condition | Observed Effect on Dendritic Length | Reference |
|---|---|---|
| Control (GFP Transfection) | Normal dendritic elongation. | nih.gov |
| This compound Treatment | Significant reduction in dendritic elongation. | nih.gov |
| Dominant-Negative Elk-1 (DN-Elk-1) | Significant reduction in dendritic elongation. | nih.gov |
| Constitutively Active Elk-1 (CA-Elk-1) | Increased dendritic length. | nih.gov |
Control of Cytoskeleton Dynamics and Actin Expression
The morphological changes in neurons, such as dendritic elongation, are fundamentally dependent on the dynamic remodeling of the cytoskeleton. Research employing this compound has established a direct link between Elk-1 activation and the regulation of key cytoskeletal components. researchgate.netnih.govnih.gov Chronic treatment of cultured neurons with this compound was found to decrease the expression levels of both actin and the Serum Response Factor (SRF). nih.govjneurosci.org SRF is a transcription factor known to control the expression of actin and other genes involved in cytoskeletal dynamics. frontiersin.org The finding that inhibiting Elk-1 phosphorylation reduces SRF expression suggests that Elk-1 acts upstream of SRF to control the machinery of the cytoskeleton. nih.govfrontiersin.org This indicates that the ERK/Elk-1 pathway plays a vital role in maintaining the structural integrity and plasticity of neurons by regulating the expression of critical cytoskeletal proteins. nih.govjneurosci.org
Table 2: Effect of this compound on Cytoskeletal Protein Expression
| Treatment Group | Target Protein | Change in Expression Level | Reference |
|---|---|---|---|
| This compound | Actin | Decreased | nih.govjneurosci.org |
| This compound | Serum Response Factor (SRF) | Decreased | nih.govjneurosci.org |
| U0126 (MEK Inhibitor) | Actin | Decreased | jneurosci.org |
| U0126 (MEK Inhibitor) | Serum Response Factor (SRF) | Decreased | jneurosci.org |
Implications in Models of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The ERK signaling pathway is known to be critical for many forms of synaptic plasticity, including long-term potentiation (LTP). frontiersin.org The activation of ERK in response to synaptic activity, such as high-frequency stimulation, leads to the phosphorylation of downstream targets like Elk-1. frontiersin.org The application of this compound provides a tool to specifically probe the contribution of Elk-1 to these processes. bioscience.co.ukcd-bioparticles.net By blocking the phosphorylation of Elk-1, this compound has been shown to prevent the glutamate-induced expression of immediate early genes (IEGs) like c-fos and zif268, which are known to be crucial for long-lasting forms of synaptic plasticity. targetmol.comfrontiersin.org This suggests that the activation of Elk-1 is a key downstream event in the ERK-dependent signaling cascade that translates synaptic activity into the genomic responses required for stable synaptic changes. frontiersin.org Therefore, the inhibition of Elk-1 function via this compound is implicated in the disruption of synaptic plasticity mechanisms.
Involvement in Cell Differentiation and Apoptosis Regulation
The transcription factor Elk-1 plays a dual role in cellular fate, contributing to both cell differentiation and, under different circumstances, apoptosis (programmed cell death). researchgate.netnih.govnih.gov The subcellular localization of Elk-1 appears to be a critical determinant of its function. nih.govfrontiersin.org When phosphorylated by ERK in response to growth factors or neurotrophic signals, Elk-1 translocates to the nucleus, where it promotes the transcription of genes involved in neuronal differentiation. nih.govfrontiersin.org This pro-differentiation role is consistent with its function in promoting dendritic elongation and regulating cytoskeletal dynamics. nih.govfrontiersin.org
Conversely, in its unphosphorylated state, Elk-1 can be retained in the cytoplasm, where it has been associated with a pro-apoptotic function through its interaction with the mitochondrial permeability transition pore complex. researchgate.netnih.govnih.gov By preventing the nuclear translocation of Elk-1 that is normally induced by survival signals, this compound can effectively trap Elk-1 in the cytoplasm. targetmol.comfrontiersin.org This specific action allows researchers to investigate the cytoplasmic, pro-apoptotic functions of Elk-1, distinct from its nuclear, pro-differentiation activities. Therefore, the use of this compound helps to elucidate the complex, compartment-specific regulatory roles of Elk-1 in determining whether a neuron undergoes differentiation and maturation or is directed towards apoptosis. researchgate.netnih.govfrontiersin.org
Investigative Applications of Tat Def Elk 1 in Pathophysiological Research Models
Neurobiological Research Applications
The targeted inhibition of Elk-1 by TAT-DEF-Elk-1 has been instrumental in elucidating the transcription factor's role in the central nervous system. Elk-1 is highly expressed in neurons and is involved in fundamental processes such as neuronal plasticity, differentiation, and survival. frontiersin.org Its dysregulation has been implicated in the pathophysiology of both psychiatric and neurodegenerative disorders.
Research has increasingly pointed to the ERK signaling pathway and its downstream targets, like Elk-1, in the regulation of mood and the pathophysiology of depression. nih.gov Chronic stress is a major contributor to the development of depressive disorders and is known to cause significant neurobiological changes in brain regions critical for emotional regulation, such as the hippocampus. nih.govmdpi.com
Studies have identified a significant link between elevated Elk-1 levels and depression. nih.gov In postmortem hippocampal tissue from individuals who died by suicide while suffering from depression, messenger RNA (mRNA) levels of ELK1 were found to be upregulated. nih.govresearchgate.net This finding in humans is corroborated by preclinical research using animal models of depression. nih.gov In mice subjected to unpredictable chronic mild stress or social defeat, two widely used models that induce depression-like behaviors, Elk-1 expression was also found to be increased. nih.govresearchgate.net Furthermore, clinical studies have suggested that the failure to reduce ELK1 expression in blood samples from depressed patients is associated with resistance to antidepressant treatment. nih.govresearchgate.net
The functional consequence of Elk-1 upregulation has been explored using both gain- and loss-of-function approaches in animal models. Virally overexpressing Elk-1 specifically in the hippocampus of mice was sufficient to induce depression-like behaviors. nih.govnih.gov Conversely, the selective inhibition of Elk-1 activation using this compound demonstrated clear antidepressant effects. nih.gov Administration of the blood-brain barrier-permeable this compound peptide prevented the development of depression-like molecular, plasticity, and behavioral states induced by stress in mice. nih.govnih.gov These findings highlight that enhanced Elk-1 activity may be a critical factor in the manifestation of depressive symptoms, singling out Elk-1 as a specific and druggable transducer in the pathophysiology of depression. nih.govnih.gov
Table 1: Research Findings on Elk-1 in Affective Disorders
| Model System | Key Finding | Experimental Approach | Reference |
|---|---|---|---|
| Human (Postmortem Hippocampus) | Upregulation of ELK1 mRNA in depressed individuals who died by suicide. | Gene Expression Analysis | nih.govresearchgate.net |
| Human (Blood Samples) | Failure to reduce ELK1 expression associated with resistance to antidepressant treatment. | Gene Expression Analysis | nih.govresearchgate.net |
| Mouse (Chronic Stress Models) | Elk-1 is upregulated in animal models of depression. | Unpredictable Chronic Mild Stress (UCMS) and Social Defeat Models | nih.gov |
| Mouse (Hippocampal Overexpression) | Overexpression of Elk-1 in the hippocampus induces depression-like behaviors. | Viral-mediated Gene Transfer | nih.govnih.gov |
| Mouse (Pharmacological Inhibition) | This compound administration prevents stress-induced depression-like phenotypes. | Peptide Inhibitor Administration | nih.govnih.gov |
Beyond affective disorders, Elk-1 has been implicated in the pathology of several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease. nih.govplos.orgnih.gov A neurotoxic phosphorylated form of Elk-1 has been found to be uniquely associated with the characteristic protein inclusions present in these conditions, suggesting a shared molecular link between inclusions and neuronal loss. plos.orgnih.gov
Huntington's disease (HD) is a neurodegenerative disorder characterized by the expression of the mutant Huntingtin (mhtt) gene. nih.govmit.edu A pivotal feature of HD pathology is the widespread dysregulation of transcription. nih.govmit.edupnas.org Research utilizing transcriptional and chromatin profiling in the R6/1 mouse model of HD revealed aberrant gene expression and changes in histone H3K27acetylation in the striatum, a key affected brain region, even during presymptomatic stages of the disease. nih.govmit.edupnas.orgpnas.org Through the integration of these epigenomic and transcriptomic datasets, the Elk-1 transcription factor was identified as a candidate regulator of these prodromal, or early-stage, changes in HD. nih.govmit.edupnas.orgpnas.orgresearchgate.net Further investigation confirmed that Elk-1's binding to DNA is altered in the striatum of HD model mice early in the disease course, implicating it directly in the observed transcriptional dysregulation. pnas.org
Elk-1 has been identified not just as a marker, but as a key regulator linked to the early epigenetic and transcriptional alterations in Huntington's disease. nih.govpnas.orgresearchgate.net Studies have shown that increasing Elk-1 levels can be beneficial. In a primary striatal cell culture model of HD, enhanced expression of Elk-1 reduced the formation of mutant Huntingtin aggregates and improved neuronal survival. pnas.orgpnas.org Moreover, in vivo studies using adeno-associated virus-mediated overexpression of Elk-1 in the striatum of R6/1 mice led to a significant alleviation of transcriptional dysregulation. nih.govmit.edupnas.orgpnas.org These findings demonstrate that aberrant gene expression precedes the overt onset of HD and position Elk-1 as a critical regulator of early molecular pathology, presenting it as a potential therapeutic target. nih.govpnas.orgresearchgate.net
Table 2: Research Findings on Elk-1 in Huntington's Disease
| Model System | Key Finding | Experimental Approach | Reference |
|---|---|---|---|
| R6/1 Mouse Model (Striatum) | Aberrant transcription and histone H3K27acetylation changes occur in presymptomatic stages. | Transcriptional and Chromatin Profiling (RNA-seq, ChIP-seq) | nih.govpnas.org |
| R6/1 Mouse Model (Striatum) | Elk-1 identified as a candidate regulator of prodromal transcriptional and epigenetic changes. | Bioinformatic Integration of Profiling Data | nih.govpnas.orgpnas.orgresearchgate.net |
| R6/1 Mouse Model (Striatum) | Elk-1 binding to DNA is altered early in the disease course. | ChIP-seq for Elk-1 | pnas.org |
| Primary Striatal Culture Model | Enhanced Elk-1 expression reduces mutant Huntingtin aggregates and improves neuronal survival. | In vitro Gene Overexpression | pnas.orgpnas.org |
| R6/1 Mouse Model (Striatum) | AAV-mediated Elk-1 overexpression alleviates transcriptional dysregulation. | In vivo Gene Therapy Approach | nih.govpnas.orgpnas.org |
Elk-1's Contribution to Neurodegenerative Disease Mechanisms
Implications for Other Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)
The transcription factor Elk-1 (E-twenty-six like transcription factor 1) and its phosphorylation state have been increasingly implicated in the pathology of several neurodegenerative diseases beyond initial research models. researchgate.net The specificity of this compound as a research tool has been pivotal in elucidating these connections.
In the context of Alzheimer's Disease (AD) , studies have noted a significant increase in the expression of Elk-1 in the brain tissues of both human patients and AD model mice. researchgate.netresearchgate.net The dysregulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a known activator of Elk-1, is also involved in AD-related neuropathogenesis. researchgate.netresearchgate.net Research using the interfering peptide this compound (TDE) has demonstrated that inhibiting the phosphorylation of Elk-1 can reduce the amyloidogenic processing of Amyloid Precursor Protein (APP). researchgate.netresearchgate.net This targeted inhibition leads to a decrease in the generation of β-amyloid (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of AD. researchgate.netresearchgate.net Consequently, in animal models of AD, the administration of this compound has been shown to alleviate synaptic and memory impairments. researchgate.netresearchgate.net The underlying mechanism involves Elk-1 regulating the expression of Presenilin 1 (PS1), a key component of the γ-secretase complex responsible for Aβ production. researchgate.netresearchgate.net By inhibiting Elk-1, this compound promotes the degradation of PS1, thereby reducing amyloid pathology. researchgate.netresearchgate.net
Regarding Parkinson's Disease (PD) and other synucleinopathies, evidence points to a connection between Elk-1 and the pathological processes. Both Elk-1 and its phosphorylated form (p-Elk-1) are linked to neurodegenerative conditions including Parkinson's and Huntington's disease. researchgate.net A neurotoxic phosphorylated form of Elk-1 has been found to be associated with the characteristic protein inclusions seen in Lewy Body Disease (which includes PD), Alzheimer's, and Huntington's Disease, suggesting a shared molecular link to neuronal loss. nih.gov Furthermore, α-synuclein, the primary component of Lewy bodies in PD, has been shown to form a complex with Elk-1. nih.gov This interaction can attenuate the phosphorylation of Elk-1, suggesting that α-synuclein may interfere with the normal signaling of the MAP kinase pathway, potentially leading to neuronal dysfunction and neurodegeneration. nih.gov
These findings underscore the potential of using this compound to investigate the role of the Elk-1 signaling pathway in a range of neurodegenerative disorders and to explore it as a potential target for therapeutic strategies.
Discrimination from Broad-Spectrum Kinase Inhibitors in Signaling Pathway Studies
A key advantage of this compound in signaling pathway research is its high degree of specificity, which distinguishes it from broad-spectrum kinase inhibitors. nih.govresearchgate.net Many conventional pharmacological tools, such as MEK inhibitors (e.g., U0126), act upstream in the MAP kinase cascade. nih.gov While effective at preventing the activation of ERK, these inhibitors globally block all subsequent downstream signaling, affecting a multitude of substrates and cellular processes. This lack of specificity can make it difficult to attribute an observed biological effect to the inhibition of a single downstream target.
This compound, in contrast, offers a much more refined approach. It does not inhibit the kinase (ERK) itself, but rather prevents the kinase from phosphorylating a specific substrate, Elk-1. nih.govfrontiersin.org The peptide is designed to mimic the DEF (docking site for ERK, FXFP) domain of Elk-1. researchgate.netresearchgate.net This domain is crucial for the binding of activated ERK1/2 to Elk-1, an event that precedes its phosphorylation at Serine 383 and Serine 389. nih.govfrontiersin.org By competitively binding to the activated ERK, this compound specifically blocks the phosphorylation and subsequent nuclear translocation of Elk-1, thereby inhibiting SRE-dependent gene expression. nih.govfrontiersin.org
Crucially, this targeted inhibition leaves the kinase activity of ERK intact and available for its other downstream targets. nih.govfrontiersin.org For example, studies have shown that while this compound effectively prevents Elk-1 phosphorylation, it does not interfere with ERK's ability to phosphorylate other important substrates like Mitogen- and Stress-activated protein Kinase 1 (MSK-1) or the CREB (cAMP response element-binding protein) transcription factor. nih.govresearchgate.netjneurosci.org This allows researchers to dissect the specific contributions of the ERK-Elk-1 signaling axis to a given cellular response, such as gene expression or neuronal differentiation, without the confounding effects of globally shutting down the entire ERK pathway. nih.govnih.gov This specificity makes this compound a superior tool for delineating the precise roles of Elk-1-mediated signaling in complex biological systems. nih.gov
Data Tables
Table 1: Research Findings on this compound in Neurodegenerative Models
| Research Area | Model System | Key Finding with this compound | Reference |
|---|---|---|---|
| Alzheimer's Disease | APP23/PS45 double-transgenic mice | Reduced amyloidogenic processing of APP, inhibited Aβ generation, and alleviated synaptic and memory impairments. | researchgate.netresearchgate.net |
| General Neuronal Signaling | Cultured striatal neurons | Specifically inhibits glutamate-induced Elk-1 phosphorylation and nuclear translocation. | nih.gov |
| Signaling Specificity | Cultured striatal neurons | Does not interfere with ERK activation or the phosphorylation of other ERK substrates like MSK-1 and CREB. | nih.govresearchgate.netfrontiersin.org |
| Gene Expression | Cultured striatal neurons | Prevents SRE-dependent gene regulation, leading to differential regulation of immediate early genes (IEGs) compared to broad MEK inhibitors. | nih.govfrontiersin.org |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| U0126 |
| β-amyloid (Aβ) |
Methodological Approaches and Experimental Systems Utilizing Tat Def Elk 1
Application in In Vitro Cell Culture Models
TAT-DEF-Elk-1 is extensively used in primary neuronal cultures to investigate the downstream effects of Elk-1 signaling. In primary striatal neurons derived from mouse embryos, the peptide has been instrumental in demonstrating the role of Elk-1 phosphorylation in response to neurotransmitter stimulation. nih.gov Studies have shown that treatment with this compound effectively blocks the nuclear translocation of Elk-1 that is normally induced by glutamate (B1630785). nih.govnih.gov This inhibition of Elk-1 activity was shown to impair dendritic elongation, highlighting a crucial role for this transcription factor in neuronal differentiation and cytoskeletal dynamics. nih.govnih.gov
Furthermore, by preventing Elk-1 from reaching the nucleus and activating gene expression, this compound has been used to identify specific gene targets. Its application in cell culture models demonstrated a significant inhibition of SRE-dependent immediate early genes (IEGs) such as c-Fos, Zif268, and JunB, but not genes regulated by other ERK-downstream pathways, such as c-Jun. nih.govtargetmol.com This specificity makes the peptide a superior tool compared to global MEK inhibitors (e.g., U0126), which would affect all ERK-dependent signaling. nih.gov Confocal microscopy analysis using a FITC-labeled version of the peptide confirmed its successful entry and accumulation within cultured neurons without causing alterations to cellular morphology or toxicity. nih.govresearchgate.net
Table 1: Summary of this compound Applications in In Vitro Models
| Experimental System | Key Stimulus | Observed Effect of this compound | Research Finding |
|---|---|---|---|
| Primary Mouse Striatal Neurons | Glutamate | Inhibits Elk-1 phosphorylation at Ser383/389. nih.govresearchgate.net | Demonstrates the peptide's specific inhibitory mechanism. |
| Primary Mouse Striatal Neurons | Glutamate | Prevents nuclear translocation of Elk-1. nih.govnih.govtargetmol.com | Confirms Elk-1 phosphorylation is required for its nuclear entry. |
| Primary Mouse Striatal Neurons | N/A | Impairs dendritic elongation. nih.govnih.gov | Links Elk-1 activity to neuronal differentiation and cytoskeleton control. |
| Primary Mouse Striatal Neurons | Glutamate | Inhibits expression of IEGs (c-Fos, Zif268, JunB). nih.govtargetmol.com | Identifies specific SRE-dependent genes regulated by Elk-1. |
Utilization in In Vivo Animal Models
The utility of this compound extends to in vivo studies, primarily in mouse models, to explore the physiological and behavioral roles of Elk-1. nih.gov In a well-established model of drug-induced neuronal plasticity, cocaine administration was shown to cause a rapid activation and nuclear translocation of Elk-1 within the striatum of C57BL/6J mice. nih.gov The effects of this compound in this context are compared with systemic administration of MEK inhibitors like SL327, which also abolish Elk-1 nuclear translocation but lack specificity. nih.gov More recent studies have employed this compound in mouse models of depression and Alzheimer's disease. targetmol.comresearchgate.net For instance, its administration has been shown to produce antidepressant-like effects and to alleviate synaptic and memory impairments in transgenic Alzheimer's disease model mice by reducing the amyloidogenic processing of APP. targetmol.comresearchgate.net
A significant advantage of this compound for neurological research is its ability to penetrate the blood-brain barrier (BBB). This capability is conferred by the N-terminal HIV-TAT sequence, a well-characterized cell-penetrating peptide domain known to efficiently cross the BBB. researchgate.netnih.gov This property allows for systemic administration (e.g., intraperitoneal injection) to target Elk-1 signaling directly within the central nervous system. nih.govtargetmol.com The ability to deliver the inhibitory peptide to the brain makes this compound a powerful alternative to genetic models or the use of less specific inhibitors that also happen to be BBB-permeable, such as SL327. nih.govnih.gov
Integration with Genetic Manipulation Techniques
The pharmacological inhibition of Elk-1 by this compound is often used in conjunction with and validated by genetic manipulation techniques. This integrated approach provides robust evidence for the specific functions of Elk-1.
Site-Directed Mutagenesis : The effects of this compound are directly comparable to results from experiments using Elk-1 constructs with mutations at the ERK phosphorylation sites (Serine 383 and Serine 389 mutated to non-phosphorylatable Alanine residues). nih.govnih.govnih.gov Both the peptide and the mutations prevent Elk-1 nuclear translocation and subsequent gene activation, confirming that phosphorylation at these specific sites is the critical event being inhibited. nih.govnih.gov
Dominant-Negative Constructs : Studies frequently compare the phenotypic outcomes of this compound treatment with the expression of a dominant-negative version of Elk-1 (DN-Elk-1). nih.govnih.gov For example, both methods were used to demonstrate that blocking Elk-1 phosphorylation impairs dendritic elongation in cultured neurons. nih.gov The use of dominant-negative mutants, which can sequester binding partners or block downstream signaling, provides a genetic corollary to the peptide's inhibitory action. researchgate.netmdpi.com
Overexpression : To study the mechanisms of Elk-1 trafficking, researchers have overexpressed wild-type (Wt-Elk-1) and constitutively active (CA-Elk-1, with serine residues mutated to phosphomimetic aspartic acid) versions of the protein. nih.gov These experiments show that while Wt-Elk-1 requires a stimulus to translocate to the nucleus, CA-Elk-1 is constitutively nuclear. The use of this compound allows for the specific inhibition of the endogenous Elk-1 phosphorylation, providing a complementary approach to these overexpression studies. nih.gov
Gene Knock-out/Knockdown Models : While Elk-1 knock-out mice have been generated, they exhibit a relatively mild phenotype, potentially due to functional redundancy among other Ternary Complex Factor (TCF) family members like SAP-1 and SAP-2. frontiersin.orgnih.gov This redundancy can mask the specific roles of Elk-1. This compound offers a significant advantage by providing acute and specific inhibition of Elk-1 function, bypassing the compensatory mechanisms that may arise during development in a full knock-out animal. nih.govfrontiersin.org Similarly, its effects have been compared to the genetic knockdown of ELK1 using siRNA, which also results in reduced expression of target genes. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | TDE |
| Ets-like transcription factor 1 | Elk-1 |
| Extracellular signal-regulated kinases | ERK |
| Mitogen- and stress-activated protein kinase 1 | MSK1 |
| cAMP response element-binding protein | CREB |
| U0126 | N/A |
| α-[amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile | SL327 |
| Serum response factor | SRF |
| Cytosine arabinoside | Ara C |
| Fluorescein isothiocyanate | FITC |
| Desipramine | N/A |
Future Research Directions and Broader Academic Implications
Advanced Mechanistic Elucidation of Elk-1 Pathway Specificity
The transcription factor Elk-1 is a critical convergence point for the mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, c-Jun N-terminal kinase (JNK), and p38. frontiersin.orgnih.gov Phosphorylation of Elk-1 by these kinases is a pivotal event that enhances its transcriptional activity. nih.gov A primary challenge in studying this pathway has been to isolate the specific downstream effects of Elk-1 activation from the multitude of other cellular events triggered by these global kinases.
TAT-DEF-Elk-1 offers a solution to this challenge. It is a cell-penetrating peptide constructed by linking a fragment of the HIV-TAT protein to the DEF (Docking site for ERK, FXFP) domain of Elk-1. nih.govresearchgate.net This design allows it to specifically mimic the interaction site between Elk-1 and activated ERKs. nih.gov By competitively inhibiting this interaction, this compound blocks the phosphorylation of Elk-1 at key residues (Serine 383 and 389) and its subsequent translocation to the nucleus, effectively silencing its transcriptional functions. nih.govtargetmol.comresearchgate.net
Crucially, unlike broad-spectrum MEK inhibitors such as U0126, this compound does not affect the activation of ERK itself or its ability to phosphorylate other substrates like MSK1 (mitogen- and stress-activated protein kinase 1) and CREB (cAMP response element-binding protein). nih.govresearchgate.netnovopro.cn This specificity is paramount for advanced mechanistic studies. Researchers can now delineate which cellular and genetic responses are exclusively dependent on the Elk-1 branch of the ERK pathway. For instance, studies using this compound have shown a differential regulation of immediate early genes (IEGs) compared to when global MEK inhibitors are used. nih.gov While both this compound and U0126 can inhibit the expression of genes like c-Fos and Zif268, this compound does not affect c-Jun expression, demonstrating its precise targeting. nih.gov
Future research can leverage this tool to map the Elk-1-specific transcriptome and proteome under various stimuli, providing a clearer picture of its role in cellular processes.
| Inhibitor | Mechanism of Action | Effect on ERK Activation | Effect on Elk-1 Phosphorylation | Effect on MSK1/CREB Phosphorylation |
| This compound | Competitively inhibits the binding of ERK to the Elk-1 DEF domain. nih.govresearchgate.net | No effect. nih.gov | Blocks phosphorylation. nih.govtargetmol.com | No effect. nih.govnovopro.cn |
| U0126 (MEK Inhibitor) | Inhibits the upstream kinase MEK, preventing ERK activation. nih.gov | Blocks activation. nih.gov | Blocks phosphorylation (indirectly). nih.gov | Blocks phosphorylation. nih.gov |
Exploration of Novel Biological Functions of Elk-1 Beyond Current Findings
Elk-1 is well-established as a regulator of immediate early genes involved in cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net However, its functions may be far more extensive. The ability to selectively inhibit Elk-1 with this compound enables the exploration of these novel roles.
Recent evidence points to a significant function for Elk-1 in neuronal cells, particularly in controlling cytoskeleton dynamics and dendritic elongation. nih.govbohrium.com Studies utilizing this compound or a dominant-negative version of Elk-1 have demonstrated that inhibiting Elk-1 phosphorylation impairs these processes. nih.gov This suggests a role for Elk-1 beyond the nucleus, potentially influencing cytoplasmic events that shape neuronal morphology and plasticity. While Elk-1 is primarily known as a nuclear transcription factor, it is also found in the dendrites and soma of neurons, and it may have a pro-apoptotic function in the cytoplasm through association with mitochondria. nih.govbohrium.com
The specificity of this compound is critical for validating these findings and exploring further functions. By ensuring that observed effects are not due to the inhibition of other ERK-dependent pathways, researchers can confidently attribute roles in processes like glucose homeostasis, thymocyte development, and complex brain functions to Elk-1 activity. nih.govresearchgate.net Future investigations could use this compound to probe the involvement of Elk-1 in other areas where ERK signaling is prominent, such as long-term memory formation, inflammation, and cancer biology. frontiersin.orgwikipedia.org
Development of Next-Generation Molecular Modulators for Transcription Factor Research
Transcription factors have historically been considered "undruggable" targets for small molecules due to their lack of well-defined enzymatic pockets and their reliance on complex protein-protein and protein-DNA interactions. nih.govacs.org The design of this compound represents a successful strategy for overcoming these challenges and serves as a blueprint for the development of next-generation molecular modulators. nih.govpatsnap.com
The key principles underlying this compound's efficacy include:
Targeting Protein-Protein Interaction Domains: Instead of attempting to block the large DNA-binding surface, this compound targets a smaller, specific docking site (the DEF domain) essential for its activation. nih.gov This approach of inhibiting interactions with co-activators or upstream kinases is a promising strategy for modulating other transcription factors. nih.govpnas.org
Peptide-Based Design: The use of a peptide that mimics a natural interaction domain provides high specificity. nih.gov
Cell-Penetrating Moiety: The conjugation to the HIV-TAT peptide allows the molecule to cross the cell membrane and the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies. nih.govfrontiersin.org
Future research in this area will focus on refining these principles. This may involve developing smaller, non-peptide small molecules (peptidomimetics) that mimic the inhibitory action of peptides like this compound but have improved pharmacological properties. Furthermore, computational, and high-throughput screening methods can be employed to identify compounds that disrupt other critical transcription factor interactions, such as dimerization or binding to co-repressor and co-activator complexes like p300 or HDACs. nih.govnih.gov The continued development of such precise molecular tools will be invaluable for dissecting complex signaling networks and identifying novel therapeutic targets for a wide range of diseases. nih.govpatsnap.com
Q & A
Q. What is the molecular mechanism by which TAT-DEF-Elk-1 inhibits Elk-1 activity in cellular models?
this compound mimics the DEF domain of Elk-1, competitively binding to ERK1/2 kinase and blocking Elk-1 phosphorylation. This prevents Elk-1 nuclear translocation, thereby inhibiting its transcriptional activity. Methodologically, phosphorylation status can be validated via Western blot using phospho-Elk-1 antibodies, while nuclear/cytoplasmic fractionation assays confirm subcellular localization .
Q. How should researchers design in vitro experiments to test this compound efficacy?
Key steps include:
- Dosage optimization : Use dose-response curves (e.g., 1–50 µM) to determine IC50 for Elk-1 inhibition.
- Control groups : Include scrambled peptide controls to rule out off-target effects.
- Assay selection : Combine luciferase reporter assays (e.g., SRE-driven reporters) with immunofluorescence to quantify transcriptional activity and nuclear exclusion .
Q. What are the critical parameters for ensuring peptide stability in cell-based assays?
- Storage : Lyophilized peptides should be stored at -80°C to prevent degradation; reconstitute in sterile PBS or serum-free media.
- Serum interference : Pre-treat cells with serum-free media for 1–2 hours before peptide administration to reduce protease activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s downstream effects, such as its lack of impact on LIF expression in CAAs?
In breast cancer-associated adipocytes (CAAs), this compound does not suppress LIF mRNA, unlike Stat3/NF-κB inhibitors. To address this:
- Pathway crosstalk analysis : Use phospho-specific flow cytometry to map ERK1/2-Stat3/NF-κB crosstalk.
- Time-course experiments : Assess Elk-1 dynamics at early (1–6 hr) vs. late (24–48 hr) timepoints to identify compensatory pathways .
Q. What strategies improve this compound delivery in vivo for neuropsychiatric or cancer studies?
- Blood-brain barrier (BBB) penetration : Co-administer with BBB permeabilizers (e.g., mannitol) or use nanoparticle encapsulation.
- Targeted delivery : Conjugate this compound to tumor-homing peptides (e.g., RGD motifs) for cancer-specific uptake. Validate via biodistribution assays (e.g., fluorescently labeled peptides) .
Q. How can researchers differentiate this compound-specific effects from general TAT peptide artifacts?
- Control peptides : Use TAT-only peptides or TAT-scrambled DEF-Elk-1 variants.
- Kinase activity profiling : Screen against a panel of 100+ kinases (e.g., using KinomeScan) to confirm ERK1/2 specificity .
Q. What computational tools aid in predicting this compound interactions with Elk-1’s DEF domain?
- Molecular docking : Use AutoDock Vina or HADDOCK to model DEF domain binding.
- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and energy landscapes .
Methodological Considerations
Q. How should researchers validate peptide purity and sequence accuracy?
- Mass spectrometry : Confirm molecular weight (average: 3561.07 Da; observed: 3559 Da).
- HPLC : Use C18 columns with >95% purity thresholds.
- Circular dichroism (CD) : Verify secondary structure alignment with DEF domain predictions .
Q. What statistical approaches are recommended for analyzing this compound dose-dependent effects?
- Non-linear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s test for multiple comparisons) .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility when documenting this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
